

DprE1-IN-4 (CAS 2419160-96-4): A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of **DprE1-IN-4**, a potent and orally active noncovalent inhibitor of the Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). This document consolidates available data on its biological activity, mechanism of action, and key experimental methodologies.

Core Properties and Biological Activity

DprE1-IN-4 has emerged as a significant anti-tubercular agent due to its potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its primary mechanism of action is the noncovalent inhibition of DprE1, a crucial enzyme in the mycobacterial cell wall synthesis pathway.

Quantitative Biological Data

The following table summarizes the key quantitative data for **DprE1-IN-4**.



Parameter	Value	Species/Strain	Reference
DprE1 Inhibition (IC50)	0.90 μg/mL	M. tuberculosis	[1][2]
MIC vs. M. tuberculosis H37Rv	0.12 μg/mL	M. tuberculosis H37Rv	[1][2]
MIC vs. Drug- Resistant Strain	0.24 μg/mL	Drug-Resistant M. tuberculosis	[1][2]
Plasma Exposure (AUC0-∞)	657 ng∙h/mL	In vivo (oral, 50 mg/kg)	[2][3]
Max. Plasma Concentration (Cmax)	486 ng/mL	In vivo (oral, 50 mg/kg)	[2][3]
Oral Bioavailability (F)	7.9%	In vivo	[2][3]

Mechanism of Action: Inhibition of Arabinogalactan Biosynthesis

DprE1 is a key flavoenzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.[4][5] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[4][6] DPA serves as the sole donor of arabinofuranosyl residues for the synthesis of arabinan.[7][8] By inhibiting DprE1, **DprE1-IN-4** effectively blocks the production of DPA, thereby disrupting cell wall synthesis and leading to bacterial cell death.[4]



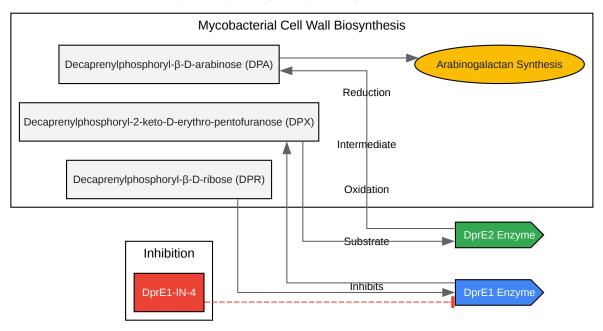


Figure 1. DprE1 Signaling Pathway and Inhibition

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Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of **DprE1-IN-4**.

DprE1 Enzyme Inhibition Assay

A common method to determine the IC50 of DprE1 inhibitors is a radio-TLC based assay.

Methodology:

 Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis DprE1 and DprE2 enzymes, 14C-labeled decaprenylphosphoryl-β-D-ribose (14C-DPR) as the substrate, and the test compound (**DprE1-IN-4**) at various concentrations.







- Incubation: Incubate the reaction mixture to allow for the enzymatic conversion of 14C-DPR to decaprenylphosphoryl-β-D-arabinose (DPA).
- Extraction: Quench the reaction and extract the lipids.
- TLC Analysis: Spot the extracted lipids onto a thin-layer chromatography (TLC) plate and separate the components.
- Quantification: Visualize the radiolabeled spots corresponding to DPR and DPA and quantify their intensities.
- IC50 Determination: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.



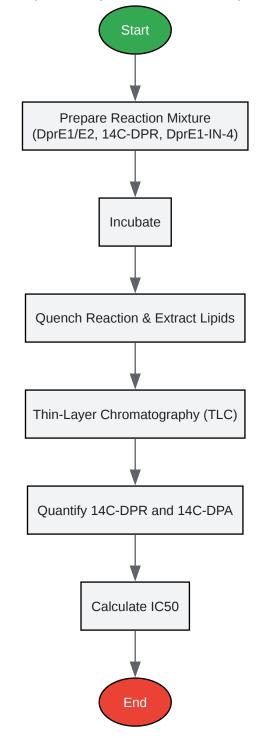


Figure 2. DprE1 Enzyme Inhibition Assay Workflow

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Minimum Inhibitory Concentration (MIC) Determination



The MIC of **DprE1-IN-4** against M. tuberculosis can be determined using the broth microdilution method.

Methodology:

- Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv or a drugresistant strain.
- Serial Dilution: Perform a serial two-fold dilution of **DprE1-IN-4** in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC.
- Inoculation: Inoculate each well with the prepared bacterial suspension.
- Incubation: Incubate the plates at 37°C.
- MIC Reading: After a defined incubation period (typically 7-14 days), determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vivo Efficacy in a Mouse Model of Tuberculosis

The bactericidal activity of **DprE1-IN-4** can be evaluated in an acute mouse model of tuberculosis.

Methodology:

- Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol with a low dose of M. tuberculosis.
- Treatment: After a pre-determined period to allow for the establishment of infection, administer DprE1-IN-4 orally once daily for a specified duration (e.g., 4 weeks).
- Bacterial Load Determination: At the end of the treatment period, euthanize the mice, and homogenize the lungs and spleens.
- CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.



 Data Analysis: After incubation, count the number of colony-forming units (CFUs) to determine the bacterial load in each organ. Compare the CFU counts in the treated groups to the untreated control group to assess the efficacy of the compound.

Aerosol Infection of Mice with M. tuberculosis Oral Administration of DprE1-IN-4 Euthanasia and Organ Harvest (Lungs and Spleen) Organ Homogenization Serial Dilution and Plating Incubation of Agar Plates Colony Forming Unit (CFU) Counting Data Analysis

Figure 3. In Vivo Efficacy Study Workflow

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